
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include palladium catalysts and bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
- CAS Number : 1214377-42-0
- Molecular Formula: C₇H₅BrF₃NO
- Molecular Weight : 256.02 g/mol
- Synonyms: Pyridine, 5-bromo-2-methoxy-3-(trifluoromethyl)-; 5-Bromo-2-methoxy-3-trifluoromethyl-pyridine .
Key Features :
This compound is a pyridine derivative with three distinct functional groups:
Bromo (Br) at position 5: Enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
Methoxy (OCH₃) at position 2: Electron-donating group that influences ring electronics and steric bulk.
Trifluoromethyl (CF₃) at position 3: Strong electron-withdrawing group, improving metabolic stability and lipophilicity in drug candidates .
Comparison with Structurally Similar Pyridine Derivatives
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and key applications:
Research Findings and Trends
Biological Activity
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the following structural features:
- Bromine atom at the 5-position
- Methoxy group at the 2-position
- Trifluoromethyl group at the 3-position
These substituents contribute to its unique chemical reactivity and biological profile.
Research indicates that this compound may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K has implications for treating a range of diseases, particularly cancers and autoimmune disorders .
1. Anticancer Activity
Studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with tumor growth. For instance, its application in breast cancer models revealed a significant reduction in tumor size and improved survival rates in treated subjects .
2. Anti-inflammatory Effects
The compound also displays anti-inflammatory activity. It has been reported to reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .
Case Studies
Case Study 1: Inhibition of PI3K
A study evaluated the effect of this compound on PI3K activity in vitro. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations as low as 10 µM. The mechanism was attributed to competitive inhibition at the active site of the enzyme, leading to reduced downstream signaling associated with cell survival and proliferation .
Case Study 2: Anti-tumor Efficacy
In a xenograft model of breast cancer, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate a half-life suitable for therapeutic use, with metabolic stability allowing for prolonged activity in vivo. The presence of trifluoromethyl and methoxy groups enhances lipophilicity, potentially improving bioavailability .
Comparative Analysis
Property | This compound | Other Pyridine Derivatives |
---|---|---|
PI3K Inhibition | Yes | Varies |
Anticancer Activity | Significant | Moderate to High |
Anti-inflammatory Activity | Yes | Limited |
Metabolic Stability | High | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, and how can intermediates be characterized?
- Methodology : Begin with a brominated pyridine precursor (e.g., 2-amino-3-methylpyridine) and perform regioselective bromination using N-bromosuccinimide (NBS) in acetic acid at 60–80°C. Subsequent methoxy and trifluoromethyl group introductions can be achieved via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura for trifluoromethyl groups). Characterize intermediates using H/C NMR (confirming substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Combine F NMR to confirm trifluoromethyl group integrity, H NMR for methoxy and pyridine ring proton assignments, and IR spectroscopy to identify functional groups (C-Br stretch at ~550 cm). X-ray crystallography (if crystalline) resolves absolute configuration, while GC-MS or LC-MS ensures purity (>95%) .
Q. How should researchers handle discrepancies in reported bromination yields for pyridine derivatives?
- Methodology : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor byproducts via TLC or HPLC. For example, competing ortho/para bromination in polar solvents (e.g., DMF) may reduce regioselectivity. Optimize using non-polar solvents (e.g., CCl) with Lewis acids (e.g., FeBr) to direct bromination .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence cross-coupling reactivity in this compound?
- Methodology : Perform DFT calculations to map electron density distribution, highlighting the electron-withdrawing trifluoromethyl group’s impact on pyridine ring electrophilicity. Experimentally, compare Suzuki coupling efficiency using Pd(PPh) vs. PdCl(dppf) catalysts in DMF/HO. The methoxy group’s ortho-directing effect may necessitate higher temperatures (100–120°C) for aryl boronate coupling .
Q. What computational strategies predict CYP1B1 inhibition activity for derivatives of this compound?
- Methodology : Use molecular docking (AutoDock Vina) to model interactions between the trifluoromethyl group and CYP1B1’s hydrophobic active site. Validate with MD simulations (AMBER) to assess binding stability. Correlate in silico results with in vitro EROD assays, where IC values < 0.1 µM indicate potent inhibition. Note that C2-substituted derivatives show higher activity than C3/C4 analogs due to better steric alignment .
Q. How can researchers mitigate toxicity risks during large-scale synthesis?
- Methodology : Implement real-time gas monitoring (e.g., for HBr vapors) and use scavengers (e.g., NaHCO traps). For exothermic steps (e.g., trifluoromethylation), employ controlled addition via syringe pumps. Follow OECD guidelines for acute toxicity testing (LD in rodents) and ensure waste neutralization with 10% NaOH before disposal .
Q. Data Contradiction Analysis
Q. Why do reported melting points vary for this compound?
- Analysis : Variations arise from polymorphic forms or impurities. Recrystallize the compound from hexane/ethyl acetate (3:1) and compare DSC thermograms. Impurities >2% (detected via HPLC) can depress melting points by 5–10°C. Cross-reference with XRPD to confirm crystalline consistency .
Q. How to resolve conflicting reactivity data in trifluoromethylation reactions?
- Analysis : Differing catalyst systems (e.g., CuI vs. Pd catalysts) may alter reaction pathways. Replicate conditions using anhydrous DMF under argon, and characterize products via F NMR. Competing hydrolysis of CF sources (e.g., TMSCF) in humid environments can explain yield discrepancies .
Q. Safety and Best Practices
- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group. Use amber vials to avoid photodegradation .
- Waste Disposal : Quench brominated byproducts with 10% NaHSO before aqueous disposal. For spills, neutralize with activated carbon and collect in hazardous waste containers .
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFHXRZJCIBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693829 | |
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-42-0 | |
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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